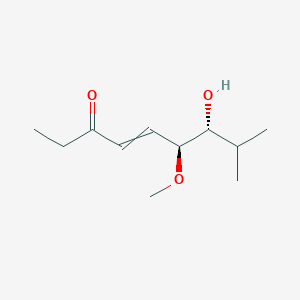
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane is a complex organic compound characterized by its unique cyclic structure and multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxy-2-methylpropanol with a tetraethylene glycol derivative in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the cyclic ether structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane is used as a building block for the synthesis of more complex molecules. Its cyclic ether structure makes it a valuable intermediate in the preparation of polymers and other macromolecules.
Biology
In biological research, this compound can be used as a model system to study the behavior of cyclic ethers in biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The unique structure of this compound allows for the attachment of various functional groups, making it a versatile candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which 2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane exerts its effects depends on its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crown Ethers: Similar in structure but often larger and more complex.
Cyclodextrins: Cyclic oligosaccharides with different functional properties.
Polyethylene Glycol (PEG) Derivatives: Linear or branched polymers with ether linkages.
Uniqueness
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific cyclic structure and the presence of multiple ether linkages, which confer distinct chemical and physical properties. Its relatively small size compared to crown ethers and cyclodextrins makes it more suitable for certain applications where larger molecules would be less effective.
Propriétés
Numéro CAS |
138948-56-8 |
|---|---|
Formule moléculaire |
C13H26O5 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
2-(2-methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C13H26O5/c1-13(2,14-3)10-12-11-17-7-6-15-4-5-16-8-9-18-12/h12H,4-11H2,1-3H3 |
Clé InChI |
WAQAPWJNMRWPFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1COCCOCCOCCO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
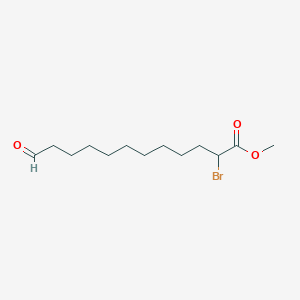
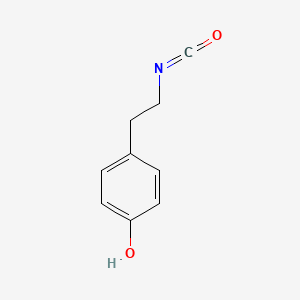

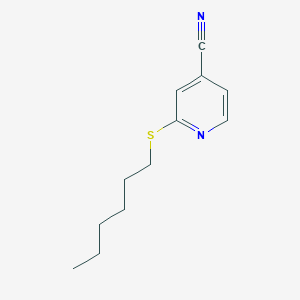
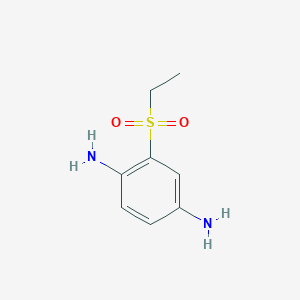
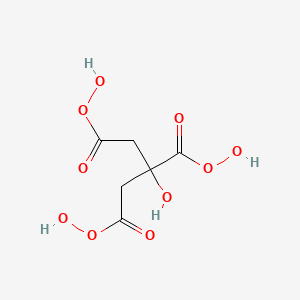
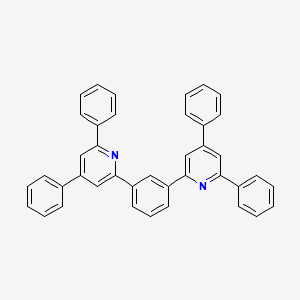

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
